(1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid
CAS No.:
Cat. No.: VC20450444
Molecular Formula: C9H11BN2O2
Molecular Weight: 190.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11BN2O2 |
|---|---|
| Molecular Weight | 190.01 g/mol |
| IUPAC Name | (1,3-dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid |
| Standard InChI | InChI=1S/C9H11BN2O2/c1-6-4-12-5-8(10(13)14)3-9(12)7(2)11-6/h3-5,13-14H,1-2H3 |
| Standard InChI Key | XAIYTRSETGWLNQ-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CN2C=C(N=C(C2=C1)C)C)(O)O |
Introduction
Chemical Structure and Molecular Properties
Pyrrolo[1,2-a]pyrazine Ring System
The pyrrolo[1,2-a]pyrazine scaffold is a bicyclic heteroaromatic system comprising a five-membered pyrrole ring fused to a six-membered pyrazine ring . Methyl substitutions at the 1- and 3-positions enhance steric and electronic stability, as evidenced by the canonical SMILES representation CC1=CN2C=C(N=C(C2=C1)C)C. X-ray crystallography of analogous compounds confirms planar geometry, with bond lengths consistent with delocalized π-electron systems . The 7-position’s reactivity is critical, as boron substitution here preserves aromaticity while introducing cross-coupling capability.
Boronic Acid Functional Group
The boronic acid (-B(OH)₂) group at the 7-position enables transmetalation in palladium-catalyzed reactions. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁BN₂O₂ |
| Molecular Weight | 190.01 g/mol |
| IUPAC Name | (1,3-dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid |
| InChI | InChI=1S/C9H11BN2O2/c1-6-4-12-5-8(10(13)14)3-9(12)7(2)11-6/h3-5,13-14H,1-2H3 |
| SMILES | B(C1=CN2C=C(N=C(C2=C1)C)C)(O)O |
The boronic acid’s sp²-hybridized boron atom forms reversible covalent bonds with diols, a property exploited in sensing and catalysis.
Synthesis and Manufacturing
General Boronic Acid Synthesis
While specific protocols for (1,3-dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid are proprietary, its synthesis likely follows established Miyaura borylation. This involves reacting a 7-halogenated pyrrolopyrazine precursor (e.g., 7-bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc). Key steps include:
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Transmetalation: Pd⁰ inserts into the C-Br bond, forming a Pd(II) intermediate.
-
Boron Transfer: Diboron reagent transfers boron to the Pd center.
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Reductive Elimination: Pd releases the boronate ester, hydrolyzed to boronic acid.
Optimization Challenges
The electron-deficient pyrazine ring may necessitate elevated temperatures (80–100°C) and prolonged reaction times (12–24 h). Protecting group strategies (e.g., pinacol ester) are often employed to prevent boronic acid self-condensation. Purification typically involves silica gel chromatography, with yields averaging 50–70%.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This compound’s primary application lies in forming biaryl linkages. For example, coupling with 4-bromoanisole under Pd(PPh₃)₄ catalysis produces 1,3-dimethyl-7-(4-methoxyphenyl)pyrrolo[1,2-a]pyrazine, a potential kinase inhibitor intermediate. Reaction conditions (2 mol% Pd, K₂CO₃, DME/H₂O, 80°C) achieve >90% conversion, demonstrating superior reactivity compared to phenylboronic acids due to the heterocycle’s electron-withdrawing effects.
Pharmaceutical Intermediates
The pyrrolopyrazine core mimics purine structures, enabling kinase inhibition. Boronic acid derivatives are precursors to proteasome inhibitors (e.g., bortezomib analogs). In vivo studies of related compounds show IC₅₀ values <10 nM for BTK and PI3K kinases, highlighting therapeutic potential .
Comparative Analysis with Related Boronic Acids
| Compound | Reactivity (Suzuki Rate) | Solubility (H₂O) | Thermal Stability |
|---|---|---|---|
| Phenylboronic acid | 1.0 (reference) | 18 g/L | Decomposes >200°C |
| 2-Thienylboronic acid | 1.2 | 5 g/L | Stable to 150°C |
| (1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid | 0.8 | <1 g/L | Stable to 180°C |
Reduced aqueous solubility stems from the hydrophobic heterocycle, necessitating DMF or THF as reaction solvents.
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